
ゾピクロン-d4
概要
説明
ゾピクロン-d4は、ゾピクロンの重水素化された形態であり、主に不眠症の治療に使用される非ベンゾジアゼピン系の催眠薬です。 重水素化された形態であるthis compoundは、その安定性と非重水素化化合物との類似性から、液体クロマトグラフィーや質量分析法などのさまざまな分析アプリケーションにおいて、内部標準として頻繁に使用されています .
科学的研究の応用
ゾピクロン-d4は、その安定性とゾピクロンとの類似性から、科学研究で広く使用されています。その用途には、次のようなものがあります。
作用機序
ゾピクロン-d4は、ゾピクロンと同様に、中枢神経系におけるγ-アミノ酪酸(GABA)受容体を調節することで効果を発揮します。ベンゾジアゼピン受容体複合体に結合し、GABAの抑制効果を高め、鎮静作用と催眠作用をもたらします。 主な分子標的はGABA A受容体であり、this compoundは正の異種アロステリックモジュレーターとして作用します .
Safety and Hazards
Zopiclone may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence . Drowsiness, difficulties breathing, coma, and death may occur if zopiclone is taken together with opioids . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
生化学分析
Biochemical Properties
Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .
Cellular Effects
Zopiclone-d4, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of Zopiclone-d4 is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Dosage Effects in Animal Models
Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on Zopiclone-d4 are needed.
Metabolic Pathways
Zopiclone, the parent compound of Zopiclone-d4, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that Zopiclone-d4 follows similar metabolic pathways, but specific studies would be needed to confirm this.
Transport and Distribution
Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that Zopiclone-d4 follows a similar distribution pattern.
準備方法
合成経路と反応条件
ゾピクロン-d4の合成には、ゾピクロン分子に重水素原子を組み込むことが含まれます。これは、重水素化された試薬や溶媒を使用するなど、いくつかの合成経路によって達成できます。 一般的な方法の1つは、重水素化されたピペラジンとクロロピリジン誘導体を制御された条件下で反応させて重水素化された中間体を生成し、それを環化させてthis compoundを生成することです .
工業生産方法
This compoundの工業生産には、通常、重水素化された試薬と溶媒を用いた大規模合成が伴います。このプロセスは、最終生成物の高収率と純度を保証するように最適化されています。 温度、圧力、反応時間などの反応条件は、目的の重水素化レベルを達成し、化合物の構造的完全性を維持するために慎重に制御されます .
化学反応の分析
反応の種類
ゾピクロン-d4は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、酸化されてN-オキシド誘導体を生成することができます。
還元: 還元反応によって、this compoundを対応するアミン誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
酸化: this compoundのN-オキシド誘導体。
還元: this compoundのアミン誘導体。
類似化合物との比較
類似化合物
ゾルピデム: 不眠症の治療に使用される別の非ベンゾジアゼピン系の催眠薬。
ザレプロン: 同様の作用機序を持つ非ベンゾジアゼピン系の催眠薬。
エスゾピクロン: ゾピクロンの活性立体異性体であり、同様の薬理学的特性を持っています
独自性
ゾピクロン-d4は、その重水素化された性質のために独自性があります。これは、安定性を向上させ、分析アプリケーションで内部標準として使用することを可能にします。 これは、ゾピクロンの正確な定量化が求められる研究環境において、特に価値があります .
特性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344856 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435933-78-0 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

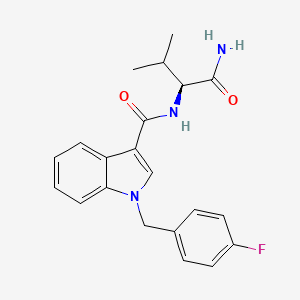
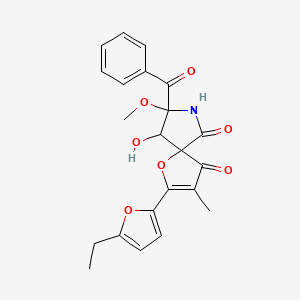
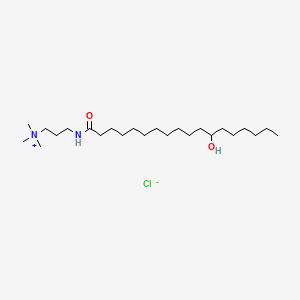
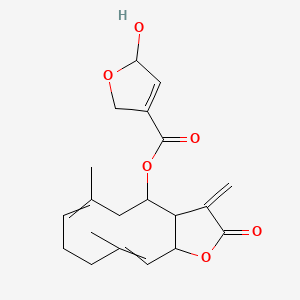
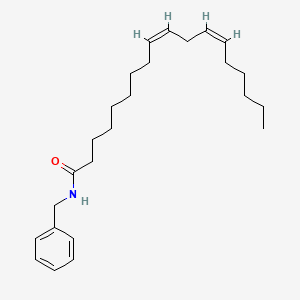
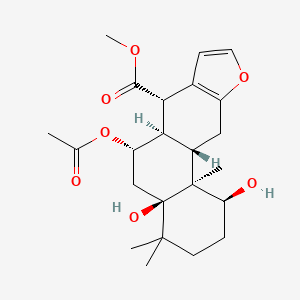

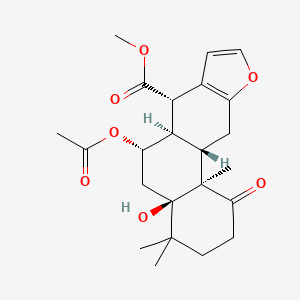

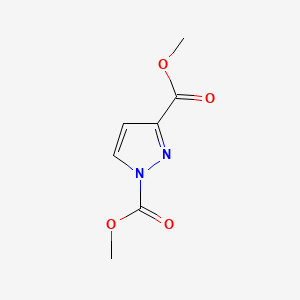

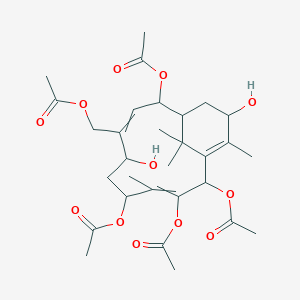

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)
